Pent-1-yn-3-one
Overview
Description
Pent-1-yn-3-one is an organic compound with the molecular formula C₅H₆OThis compound is characterized by the presence of both an alkyne and a ketone functional group, making it a versatile molecule in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pent-1-yn-3-one can be synthesized through various methods. One common synthetic route involves the reaction of propargyl bromide with acetone in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, followed by elimination to form the desired product .
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic hydration of 1-pentyne. This process typically involves the use of a palladium catalyst and an acidic medium to facilitate the addition of water across the triple bond, yielding the ketone .
Chemical Reactions Analysis
Types of Reactions
Pent-1-yn-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used.
Substitution: The alkyne group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Substituted alkynes or alkenes.
Scientific Research Applications
Pent-1-yn-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes and ketones.
Mechanism of Action
The mechanism of action of pent-1-yn-3-one involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, forming cyclic compounds. The ketone group can undergo nucleophilic addition reactions, leading to the formation of alcohols or other derivatives. These interactions are facilitated by the compound’s ability to act as both an electrophile and a nucleophile .
Comparison with Similar Compounds
Similar Compounds
Pent-2-yn-1-ol: Similar in structure but contains an alcohol group instead of a ketone.
Pent-3-en-2-one: Contains a double bond and a ketone group, differing in the position of the functional groups.
But-2-yn-1-ol: A shorter alkyne with an alcohol group.
Uniqueness
Pent-1-yn-3-one is unique due to the presence of both an alkyne and a ketone functional group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in organic synthesis and industrial applications .
Properties
IUPAC Name |
pent-1-yn-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O/c1-3-5(6)4-2/h1H,4H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCOTHPVQOTZKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C#C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90167797 | |
Record name | Pent-1-yn-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90167797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16469-62-8 | |
Record name | Pent-1-yn-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016469628 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pent-1-yn-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90167797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | pent-1-yn-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a key application of 1-pentyn-3-one in organic synthesis?
A1: 1-Pentyn-3-one (also known as pent-1-yn-3-one) serves as a valuable building block in organic synthesis. Notably, it undergoes thermal cyclization at high temperatures (600-740°C) to form substituted 2-cyclopentenones. [] This reaction, termed "-alkynone cyclization," involves the formation of a new carbon-carbon bond between the acetylenic carbon and a non-activated carbon atom within the molecule. This process is accompanied by a [, ]-migration of a substituent on the triple bond, potentially proceeding through an alkylidene carbene intermediate. [] This method offers a straightforward route to various monocyclic, bicyclic, and spiro compounds containing the 2-cyclopentenone moiety. []
Q2: Can 1-pentyn-3-one be used to synthesize complex polycyclic structures?
A2: Yes, research has demonstrated the successful incorporation of 1-pentyn-3-one into more complex structures. One example involves its use in the synthesis of [7,7a-13C2]-2,3-dihydro-1H-inden-1-one, a precursor to [3a,4-13C2]isobenzofuran-1,3-dione (phthalic anhydride). [] This synthesis involved acylation of [1,2-13C2]ethyne-1,2-diylbistrimethylsilane with a specific propanoyl chloride, followed by desilylation to yield 5-(2,5-dihydro-1,l-dioxo-thien-2-yl)[1,2-13C2]this compound. [] Subsequent thermal elimination, cyclization, dehydrogenation, and oxidation steps yielded the desired labelled phthalic anhydride. [] This highlights the versatility of 1-pentyn-3-one in building complex structures for various research applications.
Q3: How does the structure of an acetylenic ketone influence its reactivity with chiral reducing agents?
A3: The structure of an acetylenic ketone significantly influences its reactivity with chiral reducing agents like potassium 9-O-(1,2: 5,6-Di-O-isopropylidene-α-D-glucofuranosyl)-9-boratabicyclo[3.3.1]nonane or B-chlorodiisopinocampheylborane (DIP-Chloride). [, ] Studies indicate that internal α,β-acetylenic ketones generally exhibit higher enantiomeric excesses (ee) compared to terminal α,β-acetylenic ketones when reduced with these reagents. [, ] For instance, the reduction of 3-hexyn-2-one (internal) yields the corresponding propargyl alcohol with 67% ee, while 3-butyn-2-one (terminal) results in 59% ee. [] Furthermore, steric hindrance around the carbonyl group also plays a crucial role. Bulky substituents near the carbonyl group hinder the approach of the reducing agent, leading to lower reactivity and potentially decreased enantioselectivity. []
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